molecular formula C13H18BrNO2 B13497400 tert-Butyl (2-bromobenzyl)glycinate

tert-Butyl (2-bromobenzyl)glycinate

Cat. No.: B13497400
M. Wt: 300.19 g/mol
InChI Key: FRXIDWOMZCLKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-bromobenzyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromobenzyl)glycinate involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the glycinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    tert-Butyl glycinate: Lacks the bromobenzyl group, making it less reactive in substitution reactions.

    2-Bromobenzyl bromide: Lacks the glycinate moiety, limiting its biological applications.

    Glycine tert-butyl ester: Similar structure but lacks the bromobenzyl group

Uniqueness:

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

tert-butyl 2-[(2-bromophenyl)methylamino]acetate

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)9-15-8-10-6-4-5-7-11(10)14/h4-7,15H,8-9H2,1-3H3

InChI Key

FRXIDWOMZCLKTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.